molecular formula C20H34N6O5S B14216561 L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine CAS No. 798540-16-6

L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine

Cat. No.: B14216561
CAS No.: 798540-16-6
M. Wt: 470.6 g/mol
InChI Key: WNBQEJQZXLHMEF-YDMUCJKGSA-N
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Description

L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine is a tetrapeptide composed of the amino acids L-valine, L-histidine, L-cysteine, and L-isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or Oxyma Pure.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The imidazole ring in L-histidine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with substituted imidazole rings.

Scientific Research Applications

L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industrial: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, the thiol group in L-cysteine can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-histidyl-L-cysteinyl-L-alanyl: Similar structure but with L-alanine instead of L-isoleucine.

    L-Valyl-L-histidyl-L-cysteinyl-L-seryl: Contains L-serine instead of L-isoleucine.

Uniqueness

L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine is unique due to the presence of L-isoleucine, which imparts specific hydrophobic interactions and structural properties that differentiate it from other similar peptides.

Properties

CAS No.

798540-16-6

Molecular Formula

C20H34N6O5S

Molecular Weight

470.6 g/mol

IUPAC Name

(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C20H34N6O5S/c1-5-11(4)16(20(30)31)26-18(28)14(8-32)25-17(27)13(6-12-7-22-9-23-12)24-19(29)15(21)10(2)3/h7,9-11,13-16,32H,5-6,8,21H2,1-4H3,(H,22,23)(H,24,29)(H,25,27)(H,26,28)(H,30,31)/t11-,13-,14-,15-,16-/m0/s1

InChI Key

WNBQEJQZXLHMEF-YDMUCJKGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)N

Origin of Product

United States

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